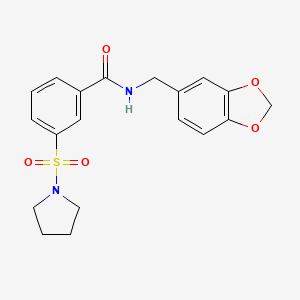
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPB is a selective inhibitor of a protein called Protein Kinase C (PKC), which is involved in several physiological processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide selectively inhibits PKC, a family of enzymes that play a crucial role in several physiological processes. PKC is involved in cell growth, differentiation, and apoptosis, and its dysregulation has been linked to several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. By inhibiting PKC, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can modulate these physiological processes and potentially treat these diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits cell growth and induces apoptosis by modulating several signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against oxidative stress and reduce inflammation by inhibiting the activation of microglia. In the heart, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its selectivity for PKC and its ability to modulate several physiological processes. However, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Researchers should take these limitations into account when designing experiments with N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop more potent and selective inhibitors of PKC based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide. Additionally, researchers can study the pharmacokinetics and pharmacodynamics of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide in vivo to better understand its potential therapeutic applications.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by reacting 3-(1-pyrrolidinylsulfonyl)benzoyl chloride with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as triethylamine. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in several fields, including cancer research, neurology, and cardiology. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against ischemia-reperfusion injury, a common complication of heart attacks and other cardiovascular diseases.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-12-14-6-7-17-18(10-14)26-13-25-17)15-4-3-5-16(11-15)27(23,24)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBKBZFXLXMVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6072999.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6073016.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6073038.png)
![N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6073045.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-chlorobenzamide](/img/structure/B6073052.png)
![2,3-dimethyl-6-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B6073060.png)
![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)
![1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6073069.png)
![2-methoxy-4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl acetate](/img/structure/B6073085.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)
![methyl 2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6073106.png)